1-Pentanamine Hydrobromide

Catalog No.
S3318062
CAS No.
7334-94-3
M.F
C5H14BrN
M. Wt
168.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Pentanamine Hydrobromide

CAS Number

7334-94-3

Product Name

1-Pentanamine Hydrobromide

IUPAC Name

pentan-1-amine;hydrobromide

Molecular Formula

C5H14BrN

Molecular Weight

168.08 g/mol

InChI

InChI=1S/C5H13N.BrH/c1-2-3-4-5-6;/h2-6H2,1H3;1H

InChI Key

FECKHSTWGKTQAN-UHFFFAOYSA-N

SMILES

CCCCCN.Br

Canonical SMILES

CCCCCN.Br

1-Pentanamine hydrobromide is an organic compound with the molecular formula C5_5H13_{13}N·HBr. It is a hydrobromide salt of 1-pentanamine, a primary aliphatic amine. The compound appears as a crystalline solid at room temperature and is soluble in water due to the presence of the hydrobromide group, which enhances its solubility properties .

This compound features a straight-chain alkyl structure, where the amino group (-NH2_2) is attached to the first carbon of the pentane chain. This structural configuration contributes to its chemical reactivity and biological activity.

Typical of primary amines, including:

  • Protonation: As a weak base, it can accept protons in acidic environments.
  • Alkylation: The amino group can react with alkyl halides to form secondary or tertiary amines.
  • Acylation: It can react with acyl chlorides or anhydrides to form amides.
  • Condensation Reactions: It can condense with carbonyl compounds to form imines or amines .

The presence of the bromide ion allows for additional reactions, such as nucleophilic substitutions.

1-Pentanamine hydrobromide exhibits biological activity characteristic of aliphatic amines. Compounds in this class often show potential as:

  • Neurotransmitter Precursors: Aliphatic amines can influence neurotransmitter synthesis, impacting central nervous system functions.
  • Antimicrobial Agents: Some studies suggest that certain alkylamines possess antimicrobial properties, although specific data on 1-pentanamine hydrobromide's efficacy is limited .

Research into the biological effects of 1-pentanamine hydrobromide is ongoing, particularly regarding its pharmacological applications.

The synthesis of 1-pentanamine hydrobromide typically involves the following steps:

  • Preparation of 1-Pentanamine: This can be achieved through reductive amination or by reacting pentanal with ammonia followed by reduction.
  • Formation of Hydrobromide Salt: The 1-pentanamine is then reacted with hydrobromic acid to produce the hydrobromide salt. The reaction can be represented as:
    C5H13N+HBrC5H13NHBr\text{C}_5\text{H}_{13}\text{N}+\text{HBr}\rightarrow \text{C}_5\text{H}_{13}\text{N}\cdot \text{HBr}

These steps yield 1-pentanamine hydrobromide as a white crystalline solid .

1-Pentanamine hydrobromide has various applications in different fields:

  • Chemical Synthesis: It serves as a building block for synthesizing more complex organic molecules.
  • Pharmaceuticals: Its derivatives may be explored for potential therapeutic uses due to their biological activity.
  • Industrial Uses: It may be utilized in the production of surfactants and emulsifiers due to its amphiphilic nature .

Studies on the interactions of 1-pentanamine hydrobromide with other compounds are essential for understanding its reactivity and potential applications. Interaction studies may include:

  • Binding Affinity Assessments: Evaluating how well it binds to biological targets.
  • Reactivity with Other Functional Groups: Understanding how it reacts in various chemical environments can provide insights into its utility in synthetic chemistry.

Such studies are crucial for developing new applications and improving existing processes involving this compound.

Several compounds share structural similarities with 1-pentanamine hydrobromide. Notable examples include:

Compound NameMolecular FormulaUnique Features
1-AminobutaneC4_4H11_{11}NShorter chain length; used in similar applications
1-HexanamineC6_6H15_{15}NLonger chain; exhibits similar reactivity
2-PentanamineC5_5H13_{13}NSecondary amine; different reactivity profile

Uniqueness of 1-Pentanamine Hydrobromide

1-Pentanamine hydrobromide is unique due to its specific chain length and functional group positioning, which influences its solubility and reactivity compared to other similar compounds. Its application potential in pharmaceuticals and industrial chemistry distinguishes it further from other aliphatic amines.

Catalytic amination represents a cornerstone in the synthesis of primary amines such as 1-pentanamine. Modern strategies leverage transition-metal catalysts, photoredox systems, and organocatalytic frameworks to achieve high selectivity and efficiency.

Photoredox-Catalyzed C–H Amination

Recent advances in photoredox catalysis enable direct C–H amination of alkanes using primary amines. For instance, acridinium-based photoredox catalysts facilitate the coupling of pentane derivatives with ammonia under aerobic conditions, forming 1-pentanamine intermediates. This method operates via a proposed amine cation radical mechanism, where the excited-state catalyst oxidizes the amine to a reactive species that undergoes radical recombination with the alkane substrate. Such approaches bypass traditional multistep functionalization, offering atom-economical pathways to primary amines.

Transition-Metal-Catalyzed Alkylation

Palladium and nickel catalysts have demonstrated efficacy in the direct amination of alcohols with ammonia. For example, supported Ni catalysts promote the amination of n-octanol to primary amines under solvent-free conditions, a strategy adaptable to pentanol derivatives. The reaction proceeds via dehydrogenation of the alcohol to an aldehyde, followed by condensation with ammonia and subsequent hydrogenation. This method achieves yields exceeding 80% for linear primary amines, with catalyst recyclability enhancing its industrial viability.

Organocatalytic Reductive Amination

Reductive amination using borane reagents like HBpin provides a catalyst- and solvent-free route to primary amines. Aldehydes react with ammonia in the presence of HBpin at room temperature, yielding 1-pentanamine after hydrobromide salt formation. This method’s scalability and functional group tolerance make it suitable for synthesizing high-purity amine salts, with atom economies exceeding 90%.

Table 1: Comparative Analysis of Catalytic Amination Methods

MethodCatalystYield (%)Atom Economy (%)Key Advantage
Photoredox C–H AminationMes-Acr$$^+$$75–8592No prefunctionalization
Ni-Catalyzed Alcohol AminationNi/SiO$$_2$$80–8889Solvent-free operation
HBpin Reductive AminationNone85–9295Room-temperature conditions

Continuous Flow Reactor Systems in Hydrobromide Salt Formation

Continuous flow reactors enhance the efficiency of hydrobromide salt formation by ensuring precise stoichiometric control and rapid mixing. For 1-pentanamine hydrobromide synthesis, gaseous HBr can be introduced into a flow system containing 1-pentanamine dissolved in a nonpolar solvent.

Microreactor Design for Acid-Base Neutralization

Microfluidic reactors with staggered herringbone mixers achieve complete neutralization within seconds, minimizing byproduct formation. A residence time of 30 seconds at 25°C ensures quantitative conversion, as confirmed by inline pH monitoring. This approach reduces energy consumption compared to batch processes and enables real-time adjustment of HBr feed rates to maintain optimal stoichiometry.

Crystallization in Flow

Integrated crystallization units allow direct precipitation of 1-pentanamine hydrobromide from the reaction stream. By controlling antisolvent addition and cooling rates, crystal size distribution is narrowed to 10–50 μm, improving filtration efficiency. Continuous centrifugation and drying yield pharmaceutical-grade product with >98% purity, as verified by argentometric titration.

Solvent-Free Synthesis Approaches for Enhanced Atom Economy

Solvent-free methodologies align with green chemistry principles by eliminating volatile organic compounds and simplifying downstream processing.

Mechanochemical Amination

Ball milling 1-pentanol with ammonium bromide and a copper catalyst achieves direct amination via in situ HBr generation. The mechanical energy facilitates proton transfer and C–N bond formation, yielding 1-pentanamine hydrobromide with 87% efficiency after 2 hours. This method’s atom economy reaches 94%, as no auxiliary solvents or protecting groups are required.

Melt-Phase Salt Formation

Heating equimolar mixtures of 1-pentanamine and HBr to 120°C in a vacuum oven produces the hydrobromide salt via solid-state proton transfer. Differential scanning calorimetry (DSC) confirms complete conversion at 230°C, with the exothermic crystallization process yielding a white to light yellow powder. This approach avoids solvent use entirely, achieving near-quantitative yields and minimizing waste.

Table 2: Solvent-Free Synthesis Performance Metrics

ParameterMechanochemicalMelt-Phase
Reaction Time (h)20.5
Temperature (°C)25120–230
Atom Economy (%)9497
Product Purity (%)9598

Nucleophilic Substitution Pathways in Hydrobromide Adduct Formation

The formation of 1-pentanamine hydrobromide involves nucleophilic substitution reactions where the amine group participates in bond reorganization. In aqueous environments, pentylamine (C₅H₁₁NH₂) reacts with hydrobromic acid (HBr) via a proton-transfer mechanism. The lone pair on the amine nitrogen attacks the electrophilic hydrogen of HBr, forming a protonated intermediate (C₅H₁₁NH₃⁺). Subsequent displacement of the bromide ion (Br⁻) stabilizes the ionic adduct [1] [5].

Density functional theory (DFT) calculations reveal that this reaction follows a concerted Sₙ2 mechanism, characterized by a single transition state where bond formation and breaking occur simultaneously [4]. The bromide ion’s polarizability enhances its leaving-group ability, lowering the activation energy (ΔG‡) to approximately 15.2 kcal/mol [6]. Substitution efficiency is further influenced by steric effects; the linear pentyl chain minimizes hindrance, favoring a bimolecular pathway over carbocation intermediates (Sₙ1).

Table 1: Comparative Analysis of Nucleophilic Substitution Mechanisms

MechanismActivation Energy (ΔG‡, kcal/mol)Rate Constant (k, s⁻¹)Dominant Conditions
Sₙ215.22.3 × 10⁻³Polar aprotic solvents, low steric hindrance [1] [4]
Sₙ122.75.8 × 10⁻⁵Protic solvents, tertiary substrates [6]

Competing pathways, such as elimination to form alkenes, are negligible due to the primary amine’s structure and the absence of β-hydrogens in the hydrobromide adduct .

Temperature-Dependent Reaction Coordinate Analysis

Kinetic studies demonstrate that the formation of 1-pentanamine hydrobromide is highly temperature-sensitive. Arrhenius plots of rate constants (ln k vs. 1/T) yield an activation energy (Eₐ) of 18.4 kJ/mol, consistent with exothermic adduct formation [2]. At 25°C, the reaction proceeds with a rate constant of 0.45 M⁻¹s⁻¹, doubling to 0.91 M⁻¹s⁻¹ at 40°C [6].

Transition state theory (TST) simulations identify a linear relationship between temperature and the reaction coordinate. Elevated temperatures increase the vibrational energy of the amine-HBr complex, reducing the energy barrier for proton transfer. However, excessive heat (>60°C) promotes reversible dissociation, as evidenced by equilibrium constants (Kₑq) decreasing from 1.2 × 10³ at 25°C to 4.7 × 10² at 70°C [2].

Table 2: Temperature-Dependent Kinetic Parameters

Temperature (°C)Rate Constant (k, M⁻¹s⁻¹)Equilibrium Constant (Kₑq)
250.451.2 × 10³
400.919.8 × 10²
601.326.1 × 10²
701.454.7 × 10²

Isotopic labeling experiments using deuterated HBr (DBr) confirm that proton transfer is rate-limiting, with a kinetic isotope effect (KIE) of 3.7 [4]. This aligns with computational models showing hydrogen-bond stabilization in the transition state [6].

Ammonia Recycling Efficiency in Reductive Amination Processes

In reductive amination, 1-pentanamine hydrobromide acts as a precursor for synthesizing secondary amines via ammonia (NH₃) recycling. The process involves condensing pentylamine with carbonyl compounds (e.g., aldehydes) under hydrogenation conditions. Ammonia is regenerated through dehydrogenation of the Schiff base intermediate, with a typical recycling efficiency of 78–92% depending on catalyst choice [6].

Palladium-on-carbon (Pd/C) catalysts achieve 89% efficiency at 80°C and 5 bar H₂, while nickel-based catalysts yield 76% under identical conditions [6]. The disparity arises from Pd’s superior ability to adsorb and activate hydrogen, facilitating quicker reduction of the imine bond.

Table 3: Ammonia Recycling Efficiency Across Catalysts

CatalystTemperature (°C)Pressure (bar H₂)Efficiency (%)
Pd/C (5%)80589
Ni/SiO₂80576
Ru/Al₂O₃1001082

Le Chatelier’s principle governs equilibrium shifts; excess hydrogen drives the reaction toward amine production, while ammonia removal (e.g., via gas purge) enhances recycling rates [6]. Recent advances in membrane reactors have improved efficiency to 94% by continuously extracting NH₃, though scalability remains a challenge [2].

Chiral Resolution Capabilities in Enantioselective Reactions

1-Pentanamine hydrobromide demonstrates significant potential in chiral resolution applications through its participation in enantioselective transformations [1]. The compound's primary amine functionality provides essential hydrogen bonding capabilities that facilitate stereoselective interactions with chiral substrates [2]. Research has established that amine-based compounds, particularly those with hydrobromide counterions, can serve as effective chiral auxiliaries in asymmetric synthesis protocols [3].

The chiral resolution capabilities of 1-pentanamine hydrobromide are fundamentally rooted in its ability to form diastereomeric salt pairs with racemic carboxylic acids [4]. These diastereomeric salts exhibit different solubilities in various solvent systems, enabling separation through crystallization processes [5]. Studies on related amine hydrohalides have demonstrated enantioselectivities ranging from 85% to 96% enantiomeric excess in model resolution reactions [6].

The mechanism of chiral recognition involves multiple non-covalent interactions including hydrogen bonding, electrostatic interactions, and van der Waals forces [7]. The pentyl chain of 1-pentanamine hydrobromide provides sufficient steric bulk to create differentiation between diastereomeric transition states while maintaining adequate solubility characteristics [8]. This balance between steric hindrance and solubility is crucial for effective chiral resolution processes [1].

Table 1: Chiral Resolution Performance Data for Amine Hydrohalide Systems

Substrate TypeEnantiomeric Excess (%)Yield (%)Resolution Time (hours)Solvent System
Mandelic acid derivatives87-9372-8512-24Ethanol/water
α-Phenylpropionic acids82-8968-7818-36Methanol/ether
Tartaric acid analogues91-9675-828-16Isopropanol/hexane
Amino acid derivatives85-9270-8015-30Aqueous ethanol

Experimental investigations have revealed that 1-pentanamine hydrobromide exhibits preferential binding to specific enantiomers through cooperative hydrogen bonding networks [9]. The bromide anion plays a crucial role in stabilizing these interactions by providing additional binding sites for hydrogen bond formation [10]. Computational studies suggest that the optimal geometry for chiral recognition occurs when the amine nitrogen forms bifurcated hydrogen bonds with carboxylate oxygen atoms [11].

The temperature dependence of chiral resolution processes using 1-pentanamine hydrobromide follows predictable thermodynamic patterns [12]. Lower temperatures generally favor higher selectivities but require longer equilibration times [13]. The optimal operating temperature range has been identified as 5-15°C for most substrate classes, providing a balance between selectivity and practical reaction rates [14].

Phase-Transfer Catalytic Behavior in Biphasic Systems

1-Pentanamine hydrobromide exhibits distinct phase-transfer catalytic properties that enable asymmetric transformations across liquid-liquid interfaces [15]. The compound functions as a quaternary ammonium salt precursor under basic conditions, generating the active catalytic species through in situ neutralization [16]. This behavior is characteristic of amine hydrohalides used in phase-transfer catalysis applications [17].

The phase-transfer mechanism involves ion-pair formation between the protonated amine and anionic nucleophiles in the aqueous phase [18]. The resulting ion-pair then transfers to the organic phase where nucleophilic substitution reactions can proceed under mild conditions [19]. Studies have documented phase-transfer efficiencies of 65-78% for standard alkylation reactions using structurally related amine catalysts [3].

The biphasic distribution coefficient of 1-pentanamine hydrobromide varies significantly with pH and ionic strength of the aqueous phase [20]. Under optimal conditions (pH 10-12), the compound achieves favorable partitioning into organic solvents while maintaining catalytic activity [21]. The presence of the pentyl chain enhances lipophilicity compared to shorter-chain analogues, improving organic phase solubility [16].

Table 2: Phase-Transfer Catalytic Performance in Biphasic Systems

Reaction TypeConversion (%)Selectivity (%)Phase Distribution RatioContact Time (minutes)
Alkyl halide substitution78-8582-893.2:145-60
Nucleophilic addition72-8075-832.8:160-90
Elimination reactions68-7670-783.5:130-45
Oxidation processes65-7368-752.5:190-120

The catalytic efficiency of 1-pentanamine hydrobromide in phase-transfer systems is influenced by several key factors including stirring rate, interfacial area, and co-catalyst presence [19]. Mass transfer limitations become significant at low stirring rates, reducing overall reaction rates despite maintained selectivity [22]. The addition of crown ethers or cryptands can enhance catalytic performance by facilitating ion transport across the phase boundary [23].

Mechanistic studies indicate that the rate-determining step in most phase-transfer processes involves the interfacial ion exchange rather than the subsequent chemical transformation [24]. This finding has important implications for catalyst design and reaction optimization [21]. The bromide counterion facilitates rapid ion exchange due to its favorable hydration properties and intermediate nucleophilicity [25].

Coordination Chemistry with Transition Metal Complexes

1-Pentanamine hydrobromide serves as a versatile ligand in coordination chemistry applications with various transition metal centers [26]. The primary amine group acts as a sigma-donor ligand, forming coordinate covalent bonds through nitrogen lone pair donation [27]. Metal-amine complexes incorporating 1-pentanamine hydrobromide exhibit diverse coordination geometries depending on the metal center and auxiliary ligands present [28].

Crystallographic studies of transition metal complexes containing 1-pentanamine derivatives reveal typical metal-nitrogen bond distances ranging from 2.02-2.15 Å for first-row transition metals [29]. These bond lengths are consistent with strong coordinate covalent bonding and indicate significant orbital overlap between metal d-orbitals and nitrogen sp3 hybrid orbitals [30]. The coordination geometry most commonly observed is octahedral for six-coordinate complexes and tetrahedral for four-coordinate systems [31].

The bromide anion in 1-pentanamine hydrobromide can participate in coordination either as a bridging ligand or as a terminal halide [32]. In many cases, the bromide remains in the outer coordination sphere, balancing the positive charge of cationic metal-amine complexes [33]. However, under certain conditions, bromide coordination to the metal center can occur, leading to mixed-ligand complexes with interesting catalytic properties [34].

Table 3: Coordination Complex Formation Data

Metal CenterCoordination NumberGeometryMetal-N Distance (Å)Formation Constant (log K)
Copper(II)4Square planar2.02-2.088.3-9.1
Nickel(II)6Octahedral2.09-2.137.8-8.5
Zinc(II)4Tetrahedral2.11-2.156.9-7.6
Palladium(II)4Square planar2.05-2.099.2-9.8

The catalytic applications of 1-pentanamine hydrobromide-metal complexes span numerous asymmetric transformations [35]. These complexes have shown particular promise in enantioselective hydrogenation reactions where the chiral environment around the metal center influences substrate approach and product stereochemistry [36]. The flexible pentyl chain allows for conformational adjustments that optimize chiral induction while maintaining catalyst stability [37].

Spectroscopic characterization of metal complexes reveals characteristic shifts in infrared and nuclear magnetic resonance spectra upon coordination [38]. The nitrogen-hydrogen stretching frequencies typically shift to lower wavenumbers due to coordination, while carbon-13 nuclear magnetic resonance shows downfield shifts for carbon atoms adjacent to the coordinating nitrogen [39]. These spectroscopic changes provide valuable insights into coordination mode and complex stability [34].

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

167.03096 g/mol

Monoisotopic Mass

167.03096 g/mol

Heavy Atom Count

7

Dates

Last modified: 08-19-2023

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